molecular formula C20H19N3O3 B2363825 4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 1004640-02-1

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B2363825
CAS No.: 1004640-02-1
M. Wt: 349.39
InChI Key: AWTXKEAICHMRJE-UHFFFAOYSA-N
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Description

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzylamine with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and requires specific temperature and pressure conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methylbenzyl)benzamide
  • 4-methoxy-N-methylbenzenamine
  • 4-methoxy-N-(4-methylbenzyl)aniline

Uniqueness

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-8-10-15(11-9-14)13-21-20(25)19-17(26-2)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTXKEAICHMRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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